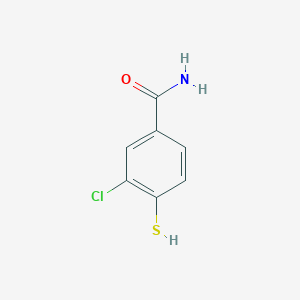

3-Chloro-4-sulfanylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

1260497-35-5 |

|---|---|

Molecular Formula |

C7H6ClNOS |

Molecular Weight |

187.65 g/mol |

IUPAC Name |

3-chloro-4-sulfanylbenzamide |

InChI |

InChI=1S/C7H6ClNOS/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,11H,(H2,9,10) |

InChI Key |

FNFDRQNCCXPITC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)Cl)S |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 4 Sulfanylbenzamide

Precursor Identification and Preparation Strategies

The synthesis of 3-Chloro-4-sulfanylbenzamide is contingent on the availability of appropriately substituted benzene (B151609) precursors. The order in which the chloro, sulfanyl (B85325), and benzamide (B126) functionalities are introduced is a critical consideration in devising an efficient synthetic pathway.

Synthesis of Key Benzene-based Intermediates

The primary intermediates for the synthesis of this compound are typically derivatives of benzoic acid or benzonitrile (B105546), which can be subsequently converted to the final benzamide. A common and logical precursor is 3-chloro-4-sulfanylbenzoic acid or its protected forms.

One effective strategy begins with a commercially available para-substituted benzoic acid, such as 4-(methylthio)benzoic acid. This compound can be synthesized from p-chlorobenzoic acid and thiourea, followed by methylation. An alternative preparation involves the reaction of a chlorobenzonitrile with sodium methylmercaptide, followed by hydrolysis of the nitrile group to a carboxylic acid. google.comgoogle.com

Another key intermediate that can be considered is 3-chloro-4-methylbenzoic acid, which is commercially available. nih.gov The methyl group in this compound, however, would require a multi-step transformation to be converted into a sulfanyl group, which can be a more complex route.

The existence of 3-Chloro-4-(methylthio)benzoic acid methyl ester and 3-Chloro-4-sulfanylbenzonitrile (B3052072) as commercially available fine chemicals indicates that viable synthetic routes to these key intermediates have been developed. fluorochem.co.ukchemicalbook.com

Strategies for Ortho-Chlorination and Para-Thiolation on Benzene Scaffolds

The introduction of the chlorine and sulfur functionalities at the desired positions on the benzene ring requires careful strategic planning to ensure correct regioselectivity and to avoid unwanted side reactions.

Ortho-Chlorination: The introduction of a chlorine atom at the 3-position (ortho to the carboxyl or cyano group) of a 4-substituted benzene ring is a key step. For instance, the nuclear chlorination of 4-methylbenzoic acid chloride can be achieved using a Lewis acid catalyst like ferric chloride (FeCl₃). Similarly, 4-(methylthio)benzoic acid can be chlorinated. The use of phosphorus trichloride (B1173362) (PCl₃) has been reported for the chlorination of various benzoic acids, offering high atom efficiency. researchgate.net

Para-Thiolation: The introduction of a sulfanyl group at the 4-position can be accomplished through several methods. A common approach involves the use of a protected thiol, such as a methylthioether (-SCH₃), which can be introduced via nucleophilic substitution with sodium methylmercaptide. google.com This protecting group can later be cleaved to reveal the free thiol. Another route involves the reaction of a 4-halobenzonitrile with sodium sulfide (B99878) or sodium hydrogen sulfide in an inert organic solvent to yield a 4-mercaptobenzonitrile. google.com For example, reacting 3,4-dichlorobenzonitrile (B1293625) with a sulfur nucleophile could potentially lead to the selective substitution at the 4-position due to electronic effects.

Direct Synthetic Routes to this compound

While a one-pot synthesis for this compound is not prominently documented, multi-step synthetic sequences are the most practical approach to obtaining this compound.

Multi-Step Conversions and Reaction Sequences

A plausible and efficient multi-step synthesis can be designed based on the preparation of key intermediates.

Route A: Starting from 4-(Methylthio)benzoic acid

Chlorination: 4-(Methylthio)benzoic acid is chlorinated at the 3-position.

Demethylation: The methylthio group of the resulting 3-chloro-4-(methylthio)benzoic acid is cleaved to yield 3-chloro-4-sulfanylbenzoic acid.

Amidation: The carboxylic acid is then converted to the primary amide. This is typically a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The resulting acyl chloride is then reacted with ammonia (B1221849) to form the final this compound.

Route B: Starting from 3,4-Dichlorobenzonitrile

Thiolation: Selective nucleophilic aromatic substitution of the 4-chloro group of 3,4-dichlorobenzonitrile with a sulfur nucleophile, such as sodium sulfide, would yield 3-chloro-4-sulfanylbenzonitrile. google.com

Hydrolysis: The nitrile group of 3-chloro-4-sulfanylbenzonitrile is then hydrolyzed to the primary amide, this compound. This can be achieved under controlled acidic or basic conditions.

The following table summarizes a potential multi-step reaction sequence:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 4-(Methylthio)benzoic acid | Chlorinating agent (e.g., SO₂Cl₂, FeCl₃) | 3-Chloro-4-(methylthio)benzoic acid |

| 2 | 3-Chloro-4-(methylthio)benzoic acid | Demethylating agent (e.g., BBr₃) | 3-Chloro-4-sulfanylbenzoic acid |

| 3a | 3-Chloro-4-sulfanylbenzoic acid | SOCl₂ or PCl₃ | 3-Chloro-4-sulfanylbenzoyl chloride |

| 3b | 3-Chloro-4-sulfanylbenzoyl chloride | NH₃ | This compound |

One-Pot and Convergent Synthesis Approaches

Currently, there is a lack of specific literature describing one-pot or convergent synthetic methods for this compound. However, the principles of these synthetic strategies can be considered for potential future development.

A hypothetical one-pot approach might involve the simultaneous or sequential addition of reagents to a single reaction vessel to perform multiple transformations without isolating the intermediates. For instance, after the chlorination of 4-(methylthio)benzoic acid, the demethylating agent and then the amidation reagents could potentially be added in a sequential manner. The feasibility of such an approach would heavily depend on the compatibility of the reagents and reaction conditions.

Convergent synthesis, which involves preparing different fragments of the molecule separately and then coupling them together, is generally less applicable to a small molecule like this compound. However, one could envision a strategy where a pre-functionalized aromatic ring is coupled with a side chain, although this is less direct than the linear sequences described above.

Functional Group Interconversion and Modification during Synthesis

The synthesis of this compound relies heavily on key functional group interconversions.

The conversion of a carboxylic acid to a benzamide is a fundamental transformation in this synthesis. The most common method involves the activation of the carboxylic acid to an acyl chloride, which is then readily attacked by ammonia to form the amide. Reagents such as thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃) are effective for this purpose. researchgate.net

The conversion of a nitrile to a primary amide is another important functional group interconversion, particularly relevant in routes starting from benzonitrile precursors. This hydrolysis can be catalyzed by either acid or base, with careful control of reaction conditions to avoid further hydrolysis to the carboxylic acid.

The management of the sulfanyl group is also critical. Often, it is introduced in a protected form, such as a methylthioether (-SMe), to prevent its oxidation during other reaction steps like chlorination. The subsequent deprotection (demethylation) is a crucial step to unveil the free thiol.

The following table details key functional group interconversions:

| Conversion | From Functional Group | To Functional Group | Typical Reagents |

| Amidation | Carboxylic Acid | Benzamide | 1. SOCl₂ or PCl₃; 2. NH₃ |

| Hydrolysis | Nitrile | Benzamide | H₂O, H⁺ or OH⁻ (controlled) |

| Deprotection | Methylthioether | Sulfanyl (Thiol) | BBr₃, Na/NH₃, or other demethylating agents |

Thiol Group Formation and Protection Strategies

The introduction of a sulfanyl (thiol) group at the C-4 position of a 3-chlorinated benzene ring is a critical transformation. A robust method involves the sulfonation of the aromatic ring followed by reduction.

A primary route begins with 4-chlorobenzoic acid. This starting material undergoes electrophilic aromatic substitution with chlorosulfonic acid. The chloro and carboxylic acid groups are deactivating, but the para-directing nature of the chlorine atom guides the incoming chlorosulfonyl group primarily to the C-3 position, yielding 4-chloro-3-chlorosulfonylbenzoic acid. google.com

The subsequent, and most crucial, step is the reduction of the sulfonyl chloride intermediate to the desired thiol (mercaptan). This transformation requires a potent reducing agent capable of converting the -SO₂Cl group to -SH without affecting the other functional groups. A common and effective method for this type of reduction is the use of stannous chloride (SnCl₂) in an acidic medium, such as concentrated hydrochloric acid. Alternatively, zinc dust in acetic acid can also be employed for the reduction of related disulfide precursors, which are often formed as byproducts. prepchem.com

Reaction Scheme: Thiol Group Formation

Chlorosulfonation: 4-Chlorobenzoic Acid + Chlorosulfonic Acid → 4-Chloro-3-chlorosulfonylbenzoic acid

Reduction: 4-Chloro-3-chlorosulfonylbenzoic acid + SnCl₂/HCl → 3-Chloro-4-sulfanylbenzoic acid

A significant challenge in the synthesis and handling of aromatic thiols is their propensity for oxidation. In the presence of air or other oxidizing agents, two molecules of the thiol can couple to form a disulfide bridge (-S-S-). This can complicate purification and reduce the yield of the desired monomeric thiol.

Protection Strategies: To circumvent the issue of disulfide formation, particularly if subsequent reaction conditions are basic or oxidative, the thiol group can be temporarily protected. While potentially avoidable if the amidation is performed under anhydrous conditions, protection is a key strategy for robust synthesis. Common protecting groups for thiols include:

Benzyl (B1604629) (Bn): Introduced using benzyl bromide. It is stable to many reagents but can be removed by sodium in liquid ammonia or catalytic hydrogenation.

Trityl (Trt): A bulky group used for steric protection, introduced via trityl chloride. It is readily removed under mild acidic conditions.

If a protection strategy is employed, the protected thiol would be carried through the amide formation step, followed by a final deprotection step to yield this compound.

Amide Formation and Derivatization from Carboxylic Acid Precursors

With the key intermediate, 3-chloro-4-sulfanylbenzoic acid, in hand, the next stage is the formation of the primary amide. Direct reaction between a carboxylic acid and ammonia is generally impractical without very high temperatures. libretexts.org Therefore, the carboxylic acid must first be "activated."

Acid Chloride Pathway: A highly effective and widely used method is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating 3-chloro-4-sulfanylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is often performed in an inert solvent.

The resulting intermediate, 3-chloro-4-sulfanylbenzoyl chloride, is highly electrophilic and reacts readily with a nucleophile. Bubbling ammonia gas through the solution or adding an aqueous solution of ammonium (B1175870) hydroxide (B78521) will lead to the formation of the target compound, this compound, and hydrochloric acid, which is neutralized by excess ammonia or an added base. libretexts.org

Coupling Reagent Pathway: An alternative to the acid chloride route involves the use of peptide coupling reagents. These reagents facilitate the direct formation of the amide bond from the carboxylic acid and amine under milder conditions. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In this process, the carboxylic acid reacts with the coupling agent to form a highly reactive O-acylisourea intermediate, which is then readily attacked by ammonia to form the amide. This method avoids the harshness of thionyl chloride but can be more costly and generate byproducts that require removal.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Transitioning a synthetic route from a laboratory bench to a larger, scalable process requires careful optimization of each step to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness.

For the reduction of 4-chloro-3-chlorosulfonylbenzoic acid , key parameters to optimize include the choice of reducing agent, stoichiometry, temperature, and reaction time. While stannous chloride is effective, its use on a large scale introduces tin waste. Investigating alternative reducing systems is crucial.

For the amide formation step , the choice between the acid chloride and coupling reagent pathways has significant implications for scalability. The thionyl chloride route is often cheaper for bulk production but involves handling a corrosive and hazardous reagent. Optimization would focus on temperature control during the exothermic amidation step and efficient work-up procedures to isolate the product.

The following table outlines variables for optimization in a potential scalable synthesis:

| Reaction Step | Parameter | Variables for Optimization | Goal |

| Reduction | Reducing Agent | SnCl₂, Zn/Acid, Sodium Sulfite | Minimize cost and toxic waste, maximize yield |

| Solvent | HCl(aq), Acetic Acid, Ethanol/Water | Improve solubility, facilitate reaction, ease work-up | |

| Temperature | 0 °C to 60 °C | Control reaction rate, minimize side reactions (e.g., disulfide) | |

| Reaction Time | 1 - 12 hours | Ensure complete conversion without product degradation | |

| Amide Formation | Activation Method | Thionyl Chloride, Oxalyl Chloride, EDC/HOBt | Balance cost, reactivity, and safety |

| Solvent | Toluene, Dichloromethane (B109758), 2-MeTHF | Ensure reagent solubility and facilitate product isolation | |

| Amine Source | Ammonia (gas), Ammonium Hydroxide | Optimize for ease of handling and reaction efficiency | |

| Temperature | -10 °C to 25 °C | Control exothermic reaction, prevent side reactions |

Exploration of Sustainable and Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. google.com

Prevention of Waste: The ideal synthesis has a high atom economy. The direct coupling pathway has a better theoretical atom economy than the acid chloride pathway, which generates stoichiometric inorganic waste (SO₂ and HCl from SOCl₂).

Safer Chemicals: The use of highly toxic and corrosive reagents like chlorosulfonic acid and thionyl chloride is a major drawback. libretexts.org Research into alternative sulfonation or amidation methods that avoid these substances is a key green objective. For instance, milder coupling agents or enzymatic methods for amide formation could be explored. core.ac.uk

Safer Solvents and Auxiliaries: Traditional solvents like dichloromethane (DCM) or dimethylformamide (DMF) are effective but pose environmental and health risks. A green approach would involve replacing them with safer alternatives. For the amidation step, a bio-based solvent like Cyrene™ could be considered. nih.gov Water, where feasible, is the greenest solvent.

Energy Efficiency: Many reactions are performed at reflux (heating). Investigating catalytic methods or using microwave irradiation could potentially lower the energy requirements and drastically reduce reaction times. core.ac.uk

Use of Renewable Feedstocks: While the core starting materials are petrochemical-based, the principles of green chemistry encourage a long-term view toward bio-derived aromatic compounds.

By systematically evaluating each step, from the choice of starting material to the final purification process, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Chemical Reactivity and Transformation Studies of 3 Chloro 4 Sulfanylbenzamide

Reactions Involving the Sulfanyl (B85325) (-SH) Group

The presence of the nucleophilic sulfanyl group makes this position a primary site for various chemical modifications, including oxidation, alkylation, acylation, and coordination with metal ions.

Oxidation Reactions to Sulfoxides, Sulfones, and Disulfides

The sulfur atom in the sulfanyl group of 3-Chloro-4-sulfanylbenzamide can be readily oxidized to higher oxidation states, namely sulfoxides and sulfones, or can undergo coupling to form a disulfide. The product obtained is largely dependent on the nature and stoichiometry of the oxidizing agent used.

Controlled oxidation, often with one equivalent of a mild oxidizing agent such as hydrogen peroxide at low temperatures, is expected to yield the corresponding sulfoxide, 3-chloro-4-sulfinylbenzamide. The use of stronger oxidizing agents, such as potassium permanganate (B83412) or an excess of hydrogen peroxide, would likely lead to the formation of the sulfone, 3-chloro-4-sulfonylbenzamide. organic-chemistry.orgresearchgate.netrsc.orgjchemrev.comnih.gov The sulfone group is a stable, electron-withdrawing group that significantly alters the electronic properties of the aromatic ring.

In the presence of milder oxidizing agents or under aerobic conditions, thiols can undergo oxidative coupling to form disulfides. ontosight.ainih.govorganic-chemistry.org In the case of this compound, this reaction would produce bis(2-chloro-4-carbamoylphenyl) disulfide. This transformation is often reversible under reducing conditions.

| Starting Material | Oxidizing Agent | Typical Product |

| This compound | H₂O₂ (1 equiv.) | 3-Chloro-4-sulfinylbenzamide |

| This compound | KMnO₄ or H₂O₂ (excess) | 3-Chloro-4-sulfonylbenzamide |

| This compound | Air (O₂) or I₂ | bis(2-Chloro-4-carbamoylphenyl) disulfide |

S-Alkylation and S-Acylation Reactions

The nucleophilic nature of the thiolate anion, formed by deprotonation of the sulfanyl group, allows for facile S-alkylation and S-acylation reactions. These reactions are typically carried out in the presence of a base to generate the more reactive thiolate.

S-alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) would proceed via an SN2 mechanism to furnish the corresponding thioether derivatives. For example, reaction with methyl iodide would yield 3-chloro-4-(methylsulfanyl)benzamide.

S-acylation can be achieved using acylating agents such as acyl chlorides or acid anhydrides. nih.govnih.govfrontiersin.orgrsc.org This reaction results in the formation of a thioester linkage. For instance, treatment with acetyl chloride would produce S-(2-chloro-4-carbamoylphenyl) ethanethioate.

| Reagent | Reaction Type | Product |

| Methyl Iodide (CH₃I) | S-Alkylation | 3-Chloro-4-(methylsulfanyl)benzamide |

| Benzyl Bromide (C₆H₅CH₂Br) | S-Alkylation | 3-Chloro-4-(benzylsulfanyl)benzamide |

| Acetyl Chloride (CH₃COCl) | S-Acylation | S-(2-Chloro-4-carbamoylphenyl) ethanethioate |

| Benzoyl Chloride (C₆H₅COCl) | S-Acylation | S-(2-Chloro-4-carbamoylphenyl) benzothioate |

Metal-Thiolate Complex Formation and Reactivity

Thiols are known to be excellent ligands for a variety of metal ions, forming stable metal-thiolate complexes. wikipedia.orgresearchgate.netconicet.gov.ar The sulfanyl group of this compound can coordinate to soft metal ions such as mercury(II), cadmium(II), lead(II), and silver(I), as well as transition metals like copper, nickel, and iron. wikipedia.org The formation of these complexes can influence the reactivity of the organic ligand and is a key aspect of the coordination chemistry of this molecule. The specific geometry and stability of the resulting complexes would depend on the metal ion, its oxidation state, and the reaction conditions. These complexes can exhibit interesting catalytic or material properties. scribd.comrsc.org

Reactivity at the Amide (-CONH2) Moiety

The amide functional group is generally less reactive than the sulfanyl group but can undergo important transformations such as hydrolysis and N-substitution under specific conditions.

Hydrolysis Pathways and Conditions

Amides can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions, typically requiring elevated temperatures. savemyexams.comchemguide.co.uklibretexts.org

Under acidic hydrolysis, refluxing this compound with a strong acid like hydrochloric acid or sulfuric acid would yield 3-chloro-4-sulfanylbenzoic acid and the corresponding ammonium (B1175870) salt. youtube.comrsc.org

Basic hydrolysis, achieved by heating with a strong base such as sodium hydroxide (B78521), would result in the formation of the sodium salt of 3-chloro-4-sulfanylbenzoic acid and ammonia (B1221849) gas. arkat-usa.org Subsequent acidification would then yield the free carboxylic acid. nih.gov

| Condition | Products |

| Acidic (e.g., HCl, heat) | 3-Chloro-4-sulfanylbenzoic acid, Ammonium chloride |

| Basic (e.g., NaOH, heat), then acid workup | 3-Chloro-4-sulfanylbenzoic acid, Ammonia |

N-Substitution and Amide Nitrogen Derivatization Reactions

The primary amide of this compound can undergo N-substitution reactions, although this generally requires activation of the amide or harsh reaction conditions. One common method for N-alkylation involves deprotonation of the amide with a strong base to form the corresponding amidate anion, which can then act as a nucleophile towards an alkyl halide.

Alternatively, the amide can react with various electrophiles under specific conditions. For example, reaction with a sulfonyl chloride in the presence of a base could lead to the formation of an N-sulfonylated derivative. nih.gov

| Reagent | Reaction Type | Potential Product |

| 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkylation | N-Alkyl-3-chloro-4-sulfanylbenzamide |

| Benzenesulfonyl chloride | N-Sulfonylation | N-(Phenylsulfonyl)-3-chloro-4-sulfanylbenzamide |

Reactions of the Carbonyl Group

The carbonyl group of the benzamide (B126) moiety in this compound is a key site for various chemical transformations. These reactions are fundamental to modifying the compound's structure and properties.

Reduction: The amide group can be reduced to form the corresponding amine. This transformation is a standard reaction in organic synthesis.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed. evitachem.com This reaction breaks the amide linkage, typically yielding a carboxylic acid and an amine.

Reactions with Nucleophiles: The carbonyl carbon is electrophilic and can be attacked by nucleophiles. For instance, hydroxylamine (B1172632) reacts with carbonyl compounds to form oximes. gauthmath.com While not specific to this compound, this is a general reaction of the carbonyl group.

Chloroboration: A computational study on the BCl3-promoted chloroboration of carbonyl compounds suggests a possible reaction pathway involving the coordination of BCl3 to the carbonyl oxygen, followed by a 1,3-Cl migration to the carbonyl carbon. rsc.org This methodology has been explored for a variety of aldehydes and ketones. rsc.org

Aromatic Ring Functionalization and Substitution Reactions

The aromatic ring of this compound, substituted with a chloro, a sulfanyl, and a benzamide group, exhibits a rich and complex reactivity pattern towards both electrophilic and nucleophilic reagents. The interplay of the electronic effects of these substituents governs the regioselectivity of these reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. youtube.comlumenlearning.comlibretexts.org In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. libretexts.org The rate and regioselectivity of EAS are strongly influenced by the substituents already present on the ring.

For this compound, the directing effects of the three substituents must be considered:

-Cl (Chloro group): This is a deactivating but ortho, para-directing group.

-SH (Sulfanyl group): This is an activating and ortho, para-directing group.

-CONH2 (Benzamide group): This is a deactivating and meta-directing group.

The positions open for substitution on the benzene ring are at C-2, C-5, and C-6. The powerful activating and ortho, para-directing effect of the sulfanyl group at C-4 would strongly favor substitution at the ortho positions, C-3 and C-5. However, C-3 is already substituted with a chloro group. Therefore, the primary site for electrophilic attack is expected to be C-5. The deactivating, meta-directing benzamide group at C-1 would direct incoming electrophiles to C-3 and C-5. The chloro group at C-3, being an ortho, para-director, would direct to C-2, C-4, and C-6. The position C-5 is favored by both the sulfanyl and benzamide groups.

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) using a Lewis acid catalyst like FeCl3 or AlCl3. lumenlearning.commasterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. libretexts.orgmasterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. libretexts.orgmasterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

Interactive Data Table: Expected Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Substituent | Position | Activating/Deactivating | Directing Effect | Favored Position(s) for Substitution |

|---|---|---|---|---|

| -CONH2 | 1 | Deactivating | meta | 3, 5 |

| -Cl | 3 | Deactivating | ortho, para | 2, 5 |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.comwikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org

In this compound, the chloro group at C-3 can potentially act as a leaving group. The electron-withdrawing nature of the adjacent benzamide group at C-1 and the para-sulfanyl group (which can be electron-withdrawing under certain conditions or be oxidized) can influence the susceptibility of the ring to nucleophilic attack. The presence of electron-withdrawing groups increases the rate of nucleophilic aromatic substitution. byjus.com

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orgnih.gov First, the nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized carbanion (the Meisenheimer complex). libretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org

The presence of the chloro and sulfanyl groups allows for various nucleophilic substitution reactions, potentially leading to further functionalization and the creation of new compounds. evitachem.comsolubilityofthings.com

Cyclization and Rearrangement Reactions Leading to Novel Ring Systems

The unique arrangement of functional groups in this compound and its derivatives makes them valuable precursors for the synthesis of various heterocyclic and polycyclic ring systems through cyclization and rearrangement reactions.

For instance, a study on a related pyrrolinone derivative, 1-benzyl-3-chloro-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one, demonstrated an acid-catalyzed transformation that led to the formation of N-substituted derivatives of 1H-pyrrole-2,5-dione and 1H-benzo evitachem.comresearchgate.netthieno[3,2-b]pyrrole-2,3-dione. mdpi.com This highlights the potential for the sulfanyl group to participate in cyclization reactions.

The thermal wikipedia.orgwikipedia.org Claisen rearrangement of aryl allyl and aryl propargyl ethers is a well-known method for forming new carbon-carbon bonds and subsequent cyclization to form heterocyclic systems like benzofurans. clockss.org While not directly involving this compound, this type of rearrangement could potentially be applied to derivatives where the sulfanyl group is modified to an ether linkage.

Furthermore, oxidative cyclization reactions are another important route. For example, the synthesis of 3-chloro-4-hydroxyfuro[2,3-b]quinoline-2-carbaldehyde was achieved through an oxidative cyclization, confirmed by the disappearance of specific NMR signals. rroij.com

Catalytic Transformations Involving this compound

Catalytic transformations offer efficient and selective methods for modifying organic molecules. This compound can participate in various catalytic reactions, particularly those involving palladium catalysis.

A study demonstrated the use of a palladium-catalyzed, microwave-assisted reaction for the synthesis of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines, which involved a reduction and cyclization step of a related benzamide derivative. researchgate.net

The sulfanyl group in compounds like 4-mercaptobenzamide (B3273640) makes them useful as ligands in coordination chemistry, facilitating the formation of metal complexes that can act as catalysts. This suggests that this compound could also serve as a ligand or be transformed into one, thereby participating in or influencing catalytic processes.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental tool for the structural elucidation of organic molecules. For 3-Chloro-4-sulfanylbenzamide, a complete NMR analysis would provide unambiguous evidence for its chemical structure. However, at present, no published ¹H NMR, ¹³C NMR, or two-dimensional NMR data for this specific compound could be located.

Proton (¹H) NMR Spectral Analysis and Signal Assignment

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to each of the chemically non-equivalent protons in the molecule. The aromatic region would likely display a complex splitting pattern for the three protons on the benzene (B151609) ring. The amide protons (-CONH₂) would typically appear as one or two broad signals, and the sulfanyl (B85325) proton (-SH) would present as a singlet. The chemical shifts (δ), coupling constants (J), and integration values would be crucial for the precise assignment of each proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.0 | m | - |

| Amide-H (-CONH₂) | 5.0 - 8.0 | br s | - |

| Sulfanyl-H (-SH) | 3.0 - 4.0 | s | - |

Note: This table is predictive and not based on experimental data.

Carbon (¹³C) NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, seven distinct signals would be anticipated, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide group would be expected to resonate at the lowest field. The chemical shifts of the aromatic carbons would be influenced by the chloro, sulfanyl, and benzamide (B126) substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 165 - 175 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-S | 120 - 130 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-C(O)N | 130 - 140 |

Note: This table is predictive and not based on experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for confirming the complete structural assignment of a molecule.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, particularly within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons, which is crucial for identifying the connectivity across quaternary carbons and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful for conformational analysis.

Currently, there are no published studies utilizing these 2D NMR techniques for the analysis of this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR and Raman spectra of this compound would provide characteristic vibrational frequencies for its key functional groups.

Identification of Characteristic Functional Group Vibrational Modes

The FT-IR and Raman spectra would be expected to show characteristic absorption or scattering bands for the N-H bonds of the amide, the C=O bond of the amide, the S-H bond of the sulfanyl group, and the C-Cl bond. The aromatic ring would also exhibit characteristic C-H and C=C stretching and bending vibrations.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (-CONH₂) | N-H stretch | 3100 - 3500 |

| Amide (-CONH₂) | C=O stretch | 1630 - 1695 |

| Sulfanyl (-SH) | S-H stretch | 2550 - 2600 |

| Aromatic | C-H stretch | 3000 - 3100 |

| Aromatic | C=C stretch | 1400 - 1600 |

| Aryl-Cl | C-Cl stretch | 1000 - 1100 |

Note: This table is predictive and not based on experimental data.

Conformational Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy can also be employed to study the conformational isomers and hydrogen bonding interactions of a molecule. In the case of this compound, the positions and shapes of the N-H and S-H stretching bands in the FT-IR spectrum could indicate the presence of intermolecular hydrogen bonding in the solid state or in concentrated solutions. Variations in these bands with changes in temperature or solvent could provide insights into the conformational dynamics of the molecule. However, no such studies have been reported for this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification and structural investigation of this compound. By providing exact mass measurements with high accuracy and precision, HRMS allows for the determination of the elemental formula and offers insights into the molecule's structure through controlled fragmentation experiments.

The elemental composition of this compound is C₇H₆ClNOS. High-resolution mass spectrometry can verify this composition by measuring the monoisotopic mass of the molecule with an error of less than 5 ppm. The theoretical monoisotopic mass is calculated to be 186.98586 Da. uni.lu

In HRMS analysis, the compound is ionized, typically forming protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, or other adducts. The high resolving power of the instrument allows for the separation of these ions from other ions with very similar nominal masses. For this compound, the expected accurate masses for common adducts are essential for its confirmation in complex matrices. Predicted m/z values for various adducts are calculated based on its molecular formula. uni.lu

| Adduct Type | Adduct Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₇H₈ClNOS]⁺ | 187.99314 |

| [M+Na]⁺ | [C₇H₆ClNNaOS]⁺ | 209.97508 |

| [M+K]⁺ | [C₇H₆ClKNOS]⁺ | 225.94902 |

| [M+NH₄]⁺ | [C₇H₁₀ClN₂OS]⁺ | 205.01968 |

| [M-H]⁻ | [C₇H₅ClNOS]⁻ | 185.97858 |

The experimental measurement of one or more of these ions at the predicted high-resolution m/z value provides strong evidence for the presence and elemental composition of this compound.

Tandem mass spectrometry (MS/MS) experiments, a feature of HRMS, are used to investigate the fragmentation pathways of a selected precursor ion of this compound (e.g., the [M+H]⁺ ion at m/z 187.99314). While specific experimental fragmentation data for this compound is not extensively detailed in the reviewed literature, a plausible pathway can be proposed based on the known fragmentation behavior of related benzamide and aromatic thiol compounds. nih.govresearchgate.net

By subjecting the precursor ion to collision-induced dissociation (CID), characteristic fragment ions are produced, which helps to confirm the molecular structure. Key structural features, such as the benzamide group, the chloro substituent, and the sulfanyl group, direct the fragmentation.

Proposed Fragmentation Pathway for [M+H]⁺:

Neutral Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amides involves the loss of ammonia (17.0265 Da), which would yield a fragment ion corresponding to the 3-chloro-4-sulfanylbenzoyl cation.

Neutral Loss of Carbon Monoxide (CO): Following or preceding other fragmentations, the loss of carbon monoxide (27.9949 Da) from the benzoyl moiety is a characteristic fragmentation for benzoyl-containing compounds.

Loss of the Sulfanyl Group (•SH): Radical loss of the sulfanyl group (32.9715 Da) from the aromatic ring is another potential fragmentation step.

Cleavage of the Benzene Ring: At higher collision energies, fragmentation of the aromatic ring itself can occur, leading to smaller, less specific fragment ions.

The identification of these characteristic product ions and their corresponding neutral losses allows for the confident structural elucidation of this compound and its distinction from isomeric compounds.

X-ray Crystallography

X-ray crystallography provides definitive, three-dimensional structural information at the atomic level, offering unparalleled insights into molecular conformation, bond parameters, and the non-covalent interactions that dictate crystal packing. nih.gov While a specific single-crystal X-ray structure for this compound has not been reported in the surveyed literature, the analysis of its functional groups allows for a detailed prediction of its solid-state characteristics.

A successful single-crystal X-ray diffraction experiment on this compound would yield precise data on bond lengths, bond angles, and torsion angles. This information would confirm the connectivity of the molecule and reveal its preferred conformation in the solid state. Key parameters for analysis would include:

C-S, C-Cl, C=O, and C-N bond lengths: Comparing these to standard values would provide insight into the electronic effects of the substituents on the aromatic ring.

Benzene Ring Planarity: Analysis would confirm the expected planarity of the aromatic ring.

Without experimental data, a detailed table of bond parameters cannot be generated. Such analysis is contingent upon the future successful crystallization and structural determination of the compound.

The solid-state architecture of this compound would be heavily influenced by a variety of intermolecular interactions stemming from its distinct functional groups.

Hydrogen Bonding: The primary amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), while the sulfanyl group (S-H) can also act as a hydrogen bond donor. It is highly probable that strong N-H···O and N-H···S hydrogen bonds form, creating robust synthons that are fundamental to the crystal's assembly. mdpi.com These interactions are often responsible for forming chains or dimeric motifs in related benzamide structures.

Halogen Bonding: The chlorine atom on the aromatic ring can act as a halogen bond donor. nih.gov This occurs due to the presence of an electropositive region, known as a σ-hole, on the outer surface of the chlorine atom along the C-Cl bond axis. This region can engage in attractive, directional interactions with nucleophilic sites on adjacent molecules, such as the amide oxygen (Cl···O), the amide nitrogen (Cl···N), or the sulfur atom (Cl···S). researchgate.netmdpi.com The presence and nature of halogen bonding would be a key feature of the supramolecular assembly.

C-H...π Interactions: The aromatic ring is electron-deficient to some extent due to the presence of the electron-withdrawing chloro and amide groups. It can therefore act as a π-acceptor in C-H...π interactions with C-H bonds from neighboring molecules, further contributing to the stability of the crystal lattice. mdpi.com

Primary Network Formation: Strong hydrogen bonds, particularly the amide-amide interactions, would likely form the primary structural motifs, such as one-dimensional chains or two-dimensional sheets.

Inter-network Linkages: Weaker interactions, including halogen bonds and C-H...π interactions, would serve to link these primary motifs, extending the structure into a stable 3D architecture. nih.govrsc.org The directionality of the halogen bonds would play a crucial role in determining the specific packing arrangement. nih.gov

The analysis of the resulting supramolecular assembly would provide insights into the principles of molecular recognition and crystal engineering, demonstrating how the specific combination of functional groups on the this compound molecule directs its self-assembly into a well-defined crystalline solid.

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Circular Dichroism if applicable)

Beyond the foundational spectroscopic methods, a deeper understanding of the electronic and structural properties of this compound can be achieved through other advanced spectroscopic techniques. UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, while circular dichroism can offer information on its stereochemical characteristics, provided the molecule is chiral.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at that wavelength.

For aromatic compounds like this compound, the absorption bands in the UV-Vis spectrum are primarily due to π → π* and n → π* electronic transitions associated with the benzene ring and the thioamide functional group. The presence of substituents on the benzene ring, such as the chlorine atom and the sulfanyl group, can cause shifts in the absorption maxima to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and can also affect the intensity of the absorption.

Research on halogenated N-unsubstituted 2-aminobenzamides has shown discernible absorption bands. For example, 2-aminobenzamides with halogen substituents display characteristic absorption maxima. The absorption spectra of these related compounds are characterized by two main absorption bands, as detailed in the table below.

| Compound | Absorption Band 1 (λmax, nm) | Absorption Band 2 (λmax, nm) |

|---|---|---|

| 5-Bromo-2-aminobenzamide | ~258 | ~355 |

| 5-Iodo-2-aminobenzamide | ~258 | ~355 |

| 3,5-Dibromo-2-aminobenzamide | ~258 | ~355 |

| 3,5-Diiodo-2-aminobenzamide | ~258 | ~355 |

This table presents UV-Vis absorption data for halogenated 2-aminobenzamides, which can serve as a reference for understanding the potential spectroscopic behavior of this compound.

Based on the electronic effects of the chloro and sulfanyl substituents, it is anticipated that this compound would exhibit characteristic absorption bands in the UV region, influenced by the interplay of the electron-withdrawing nature of the chlorine atom and the electron-donating potential of the sulfanyl group.

Circular Dichroism (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. A CD spectrum is only observed for molecules that are chiral, meaning they are non-superimposable on their mirror image.

The applicability of Circular Dichroism to this compound is contingent on whether the molecule possesses a chiral center or exhibits atropisomerism, leading to non-superimposable mirror images. There is currently no information in the scientific literature to suggest that this compound is a chiral compound. If it exists as a pair of enantiomers, CD spectroscopy could be employed to:

Determine the absolute configuration of the enantiomers.

Assess the enantiomeric purity of a sample.

Study conformational changes in solution.

The benzamide chromophore is known to be a useful group for stereochemical studies by circular dichroism in chiral molecules. researchgate.net The exciton (B1674681) chirality method, applied to the CD spectra of molecules containing multiple benzamide groups, can be a reliable tool for assigning the absolute configuration. researchgate.net

In the absence of any evidence of chirality for this compound, it is presumed that the molecule is achiral and therefore would not produce a signal in Circular Dichroism spectroscopy. Should future research reveal chiral properties of this compound, CD spectroscopy would become a valuable tool for its stereochemical characterization.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system to provide detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is a powerful tool for predicting the geometry of a molecule by finding the lowest energy arrangement of its atoms. nih.gov The process of geometry optimization involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found, which corresponds to a stable conformation of the molecule. mdpi.com

For 3-Chloro-4-sulfanylbenzamide, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to determine its most stable three-dimensional structure. researchgate.net These calculations would provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound using DFT (Illustrative)

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-S | 1.77 Å |

| Bond Length | C=O | 1.23 Å |

| Bond Length | C-N | 1.34 Å |

| Bond Angle | C-C-Cl | 119.5° |

| Bond Angle | C-C-S | 121.0° |

| Dihedral Angle | Cl-C-C-C | 180° |

| Dihedral Angle | S-C-C-C | 0° |

Note: The data in this table is illustrative and represents typical values for similar chemical bonds. Specific computational studies on this compound are not publicly available.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. youtube.com The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. rsc.org

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on electron-rich regions, while the LUMO is found in electron-deficient areas.

Table 2: Frontier Molecular Orbital Properties of this compound (Illustrative)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes. Specific computational studies on this compound are not publicly available.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. chemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Red regions indicate negative potential, corresponding to areas with high electron density that are susceptible to electrophilic attack, while blue regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack. dergipark.org.tr

An EPS analysis of this compound would reveal the distribution of charge across the molecule. The electronegative oxygen, nitrogen, and chlorine atoms would be expected to create regions of negative electrostatic potential, while the hydrogen atoms of the amide and sulfanyl (B85325) groups would likely be in areas of positive potential. dergipark.org.tr This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and the energy barriers connecting them. By mapping the potential energy surface of a reaction, chemists can gain a detailed understanding of the step-by-step process of bond breaking and formation.

For reactions involving this compound, computational methods can be used to model the interaction with other reactants and identify the most favorable reaction pathway. For example, in a substitution reaction, calculations could determine whether the mechanism is concerted or proceeds through a stable intermediate. Transition state analysis would provide the activation energy for each step, allowing for the prediction of reaction rates.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the conformational flexibility and dynamic behavior of molecules.

An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and observing its motion over a period of nanoseconds or longer. This would allow for the exploration of its conformational space, identifying the most stable and frequently occurring conformations. Such simulations can also provide information about the molecule's interactions with its environment, which is particularly important for understanding its behavior in a biological context.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physical, chemical, or biological properties. chemrxiv.org These models are developed by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally measured property.

For this compound, QSPR studies could be employed to predict a wide range of properties, such as its solubility, melting point, or toxicity, based on its molecular structure. This would involve calculating a variety of molecular descriptors, such as topological indices, quantum chemical parameters, and steric descriptors, and then using statistical methods to build a predictive model.

Development of Molecular Descriptors from Theoretical Calculations

In the computational analysis of this compound, a range of molecular descriptors can be theoretically derived to characterize its physicochemical properties. These descriptors, obtained through quantum chemical calculations, provide a quantitative understanding of the molecule's structure, reactivity, and potential interactions.

Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A larger gap generally suggests higher stability. nih.gov

Other important descriptors that can be calculated include the electrophilicity index, which provides a measure of a molecule's ability to accept electrons. nih.gov A higher value for the electrophilicity index points to good electrophilic behavior, whereas a lower value suggests nucleophilic character. nih.gov Furthermore, descriptors such as chemical hardness and softness can be determined, which are related to the stability and reactivity of the molecule, respectively. nih.gov

Topological and geometrical descriptors, such as molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors, can also be computed. These descriptors are valuable for understanding the molecule's size, polarity, and potential for forming non-covalent interactions.

Below is an illustrative table of theoretically calculable molecular descriptors for this compound.

| Descriptor Category | Descriptor | Predicted Value | Significance |

| Electronic | HOMO Energy | Value in eV | Electron-donating ability |

| LUMO Energy | Value in eV | Electron-accepting ability | |

| HOMO-LUMO Gap | Value in eV | Chemical reactivity and kinetic stability | |

| Electrophilicity Index | Value in eV | Electrophilic/nucleophilic character | |

| Chemical Hardness | Value in eV | Molecular stability | |

| Topological | Molecular Weight | 187.65 g/mol | Basic molecular property |

| Polar Surface Area | Value in Ų | Polarity and transport properties | |

| Geometrical | XlogP | 2.3 | Lipophilicity |

| Hydrogen Bond Donors | 2 | Potential for hydrogen bonding | |

| Hydrogen Bond Acceptors | 2 | Potential for hydrogen bonding |

Predictive Models for Chemical Properties (e.g., pKa, Redox Potentials, Spectroscopic Shifts)

The molecular descriptors derived from theoretical calculations form the basis for developing predictive models for various chemical properties of this compound. These models, often employing Quantitative Structure-Property Relationship (QSPR) methodologies, establish mathematical correlations between the computed descriptors and experimentally observable properties.

For instance, the acidity (pKa) of the amide and sulfanyl protons can be predicted. Such models typically involve calculating the Gibbs free energy of deprotonation in a simulated solvent environment. By correlating these calculated energies with known pKa values of structurally related compounds, a predictive model can be established.

Similarly, redox potentials can be estimated by calculating the energies of the neutral, oxidized, and reduced states of the molecule. The energy differences between these states, coupled with solvation energy considerations, can be used to predict the molecule's electrochemical behavior.

Predictive models for spectroscopic properties are also of significant interest. For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei by computing the magnetic shielding tensors for each atom. In the context of Infrared (IR) spectroscopy, the vibrational frequencies and their corresponding intensities can be calculated, aiding in the interpretation and assignment of experimental spectra.

Theoretical Prediction of Molecular Interactions (e.g., with small molecules or specific chemical motifs, explicitly excluding biological outcomes)

Computational methods are instrumental in predicting and characterizing the non-covalent interactions between this compound and other small molecules or chemical motifs. These theoretical investigations provide insights into the forces that govern the molecule's behavior in various chemical environments.

Techniques such as Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts in the solid state. mdpi.com This method allows for the identification of close contacts, such as hydrogen bonds and other van der Waals interactions, which are crucial for understanding crystal packing. mdpi.com

The potential for hydrogen bonding is a key aspect of the molecular interactions of this compound, given the presence of the amide and sulfanyl groups. Theoretical calculations can predict the geometry and strength of hydrogen bonds formed with other molecules containing hydrogen bond donors or acceptors. For example, interactions with molecules possessing N-H or O-H groups can lead to the formation of N-H···O or O-H···S hydrogen bonds. researchgate.netnih.gov

Furthermore, the aromatic ring of this compound can participate in π-π stacking interactions with other aromatic systems. researchgate.net The strength and geometry of these interactions can be evaluated using computational methods, providing insight into the molecule's aggregation behavior. The presence of the chlorine atom also introduces the possibility of halogen bonding, another type of non-covalent interaction that can influence molecular assembly. nih.gov

Below is a table summarizing the types of predicted molecular interactions for this compound.

| Interacting Motif | Type of Interaction | Key Functional Groups Involved |

| Amide or Carboxyl | Hydrogen Bonding | Amide (donor/acceptor), Sulfanyl (donor) |

| Aromatic Ring | π-π Stacking | Benzene (B151609) ring |

| Halogenated Compound | Halogen Bonding | Chlorine atom |

| General van der Waals | van der Waals Forces | Entire molecule |

Applications As a Chemical Building Block and in Material Science

Role as an Intermediate in Complex Organic Synthesis

The strategic placement of reactive sites—the sulfanyl (B85325) (thiol), amide, and chloro groups on an aromatic ring—positions 3-Chloro-4-sulfanylbenzamide as a potent intermediate for constructing elaborate molecular architectures.

The dual functionality of an amino group (obtainable from the benzamide) and a thiol group in ortho-position on a benzene (B151609) ring is a classic precursor for the synthesis of benzothiazoles, a class of sulfur-containing heterocycles with significant biological and industrial importance. ekb.eg The general synthesis involves the condensation of a 2-aminothiophenol (B119425) derivative with various reagents like carboxylic acids, aldehydes, or acyl chlorides. ekb.egmdpi.comnih.gov

While this compound itself is not a 2-aminothiophenol, its structure is primed for conversion into one. For instance, chemical reduction of a related nitro-analogue followed by hydrolysis of the amide would yield 3-chloro-4-aminothiophenol, a direct precursor for cyclization reactions. The condensation of such a precursor with various benzoic acids in the presence of catalysts like polyphosphoric acid (PPA) is a well-established method for creating 2-arylsubstituted benzothiazole (B30560) derivatives. scispace.comderpharmachemica.com The resulting chloro-substituted benzothiazole core can be further modified, highlighting the role of the original building block in generating molecular diversity.

Beyond benzothiazoles, the reactivity of the thiol group opens pathways to other sulfur heterocycles. researchgate.netarkat-usa.org Aryl thiols are known building blocks for a variety of sulfur-containing compounds, and the specific substitution pattern of this compound could be leveraged to synthesize unique thiazines, thiophenes, and other complex heterocyclic systems. researchgate.netnih.gov For example, reactions involving elemental sulfur or sulfur monochloride with functionalized aromatic precursors provide routes to a wide array of sulfur-nitrogen heterocycles. arkat-usa.org

Table 1: Examples of Heterocycle Synthesis from Related Precursors This table illustrates common synthetic routes for which this compound derivatives could serve as starting materials.

| Heterocycle Class | Typical Precursors | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| Benzothiazoles | 2-Aminothiophenol, Carboxylic Acids/Acyl Chlorides | Condensation/Cyclization | Core structure in pharmaceuticals and dyes. | mdpi.comnih.gov |

| Thiazoles | Thioamides, α-Haloketones | Hantzsch Thiazole (B1198619) Synthesis | Found in numerous bioactive molecules. | mdpi.com |

| Benzothiazines | 2-Aminothiophenol, α,β-Unsaturated Ketones | Michael Addition/Cyclization | Important scaffolds in medicinal chemistry. | researchgate.net |

| Thiophenes | 1,4-Dicarbonyl compounds, Lawesson's Reagent | Paal-Knorr Thiophene Synthesis | Key component in conducting polymers and drugs. | nih.gov |

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting atoms. beilstein-journals.org These reactions are cornerstones of modern medicinal chemistry and materials synthesis due to their atom economy and ability to rapidly generate molecular complexity. rug.nl The functional groups present in this compound make it an ideal candidate for participation in various MCRs. For instance, after simple chemical transformations (e.g., reduction of a corresponding nitro group to an amine, hydrolysis of the amide to a carboxylic acid), the molecule could provide the necessary amine, carboxylic acid, or isocyanide components for classic MCRs like the Ugi or Passerini reactions.

Furthermore, the chloro- and sulfanyl- groups on the aromatic ring serve as handles for transition-metal-catalyzed cross-coupling reactions, which are indispensable tools for constructing advanced aromatic systems. The aryl chloride moiety can participate in reactions such as:

Suzuki Coupling: Reaction with a boronic acid to form a new carbon-carbon bond, linking the benzamide (B126) core to another aromatic system.

Buchwald-Hartwig Amination: Reaction with an amine to replace the chlorine with a nitrogen-based functional group.

Heck Coupling: Reaction with an alkene to form a substituted vinylarene.

Similarly, the aryl thiol group (-SH) is a versatile functional group for building larger systems. beilstein-journals.orgbeilstein-journals.org It can be used in copper- or palladium-catalyzed C-S coupling reactions to form thioethers, which are important structural motifs in many functional molecules. acs.orgresearchgate.net The ability to selectively functionalize either the C-Cl or the S-H bond allows for a stepwise and controlled construction of highly substituted, multi-functional aromatic compounds. rsc.org

Potential in Functional Materials Chemistry

The same functional groups that make this compound a useful synthetic intermediate also endow it with significant potential as a monomer or ligand for the creation of functional materials, including coordination polymers, Metal-Organic Frameworks (MOFs), and Covalent Organic Frameworks (COFs).

MOFs and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). nih.gov The properties of these materials, such as porosity and catalytic activity, are directly dictated by the choice of the metal and the organic ligand. mdpi.com The this compound molecule possesses two excellent coordination sites: the amide group and the sulfanyl (thiolate) group.

Amide-Functionalized Ligands: Amide groups are known to be effective coordinating ligands. They can coordinate to metal centers and, crucially, can form hydrogen bonds, which add stability and functionality to the resulting framework. mdpi.com Amide-functionalized MOFs have been specifically designed for applications such as selective CO2 capture, where the amide group provides a favorable interaction site for the gas molecules. acs.org For example, Hofmann-like frameworks have been successfully constructed using amide-functionalized pyridine (B92270) ligands. mdpi.com

Thiol-Containing Ligands: The soft sulfur atom of a thiol (or its deprotonated thiolate form) has a strong affinity for soft metal ions like silver (Ag+), cadmium (Cd2+), and mercury (Hg2+). xmu.edu.cnresearchgate.net This interaction has been widely exploited to create a variety of coordination polymers with interesting photoluminescent and sensory properties. researchgate.netacs.org Thiol-containing amino acids, which feature amine, carboxyl, and thiol groups, are particularly versatile ligands for building complex coordination compounds. researchgate.net

Given that this compound contains both amide and thiol functionalities, it is a highly promising bifunctional ligand candidate for constructing novel MOFs and coordination polymers with potentially enhanced stability and tailored properties for catalysis or selective adsorption.

The molecule can also be envisioned as a monomeric unit for covalent assembly into larger polymeric structures or crystalline COFs.

Polymeric Structures: Aromatic polyamides (aramids) are a class of high-performance polymers known for their thermal stability and mechanical strength. The synthesis of poly(p-benzamide)s via chain-growth polycondensation has been demonstrated, allowing for control over molecular weight and structure. sonar.chresearchgate.netacs.org By converting the sulfanyl group of this compound to a polymerizable group, or by using the inherent amide functionality in polycondensation reactions, it could be incorporated into novel polyamide chains. The presence of the thiol and chloro substituents would introduce new chemical functionality along the polymer backbone.

Covalent Organic Frameworks (COFs): COFs are porous, crystalline polymers built from organic precursors linked by strong covalent bonds. uni-muenchen.de The functionality of a COF is determined by the building blocks used in its synthesis. Thiol-functionalized COFs have attracted significant interest, particularly for environmental remediation. nih.govmdpi.com These are often prepared via post-synthetic modification, where a pre-formed COF is functionalized with thiol groups. nih.gov However, using a building block that already contains a thiol group, such as this compound (or a derivative thereof), offers a more direct route to these materials. The formation of thiazole or benzothiadiazole units within a COF structure is another strategy to incorporate sulfur, pointing to the utility of thiol-containing precursors. uni-muenchen.dersc.org

Table 2: Potential Material Platforms for this compound

| Material Type | Relevant Functional Groups | Method of Incorporation | Potential Application | Reference |

|---|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Amide, Sulfanyl (Thiolate) | Coordination to metal nodes | Selective gas adsorption, catalysis | mdpi.comacs.org |

| Coordination Polymers | Sulfanyl (Thiolate) | Coordination to metal ions (e.g., Ag+, Cd2+) | Luminescent sensors, antimicrobial materials | xmu.edu.cnresearchgate.net |

| Aromatic Polyamides | Benzamide | Chain-growth polycondensation | High-performance functional polymers | sonar.chacs.org |

| Covalent Organic Frameworks (COFs) | Sulfanyl, Amine (from amide) | Condensation reactions (e.g., imine formation) | Heavy metal capture, catalysis | nih.govmdpi.comnih.gov |

One of the most promising applications for materials derived from this compound is in the field of chemical sensing. MOFs and COFs, in particular, are excellent platforms for sensor development due to their high surface area, tunable pore environments, and the ability to incorporate specific chemical recognition sites. nih.govacs.orgoup.com

The functional groups of this compound are particularly well-suited for detecting specific chemical analytes:

Heavy Metal Detection: The thiol group has a well-known high affinity for heavy metal ions like mercury (Hg2+), lead (Pb2+), and cadmium (Cd2+). nih.gov Thiol-functionalized COFs have been shown to be highly effective and selective adsorbents for removing Hg2+ from water, with detection often possible through optical or electrochemical signal changes upon binding. nih.govnih.gov

Volatile Organic Compound (VOC) Detection: Chemiresistors based on gold nanoparticles functionalized with a self-assembled monolayer of thiols have been developed for the detection of VOCs. mdpi.comnih.gov The interaction between the analyte and the functionalized surface leads to a measurable change in electrical resistance. Incorporating the this compound motif into a polymer or onto a nanoparticle surface could create sensors for industrially relevant VOCs or environmental pollutants. acs.org

Anion and Small Molecule Detection: The amide group, capable of acting as a hydrogen bond donor, and the aromatic ring, capable of π-π stacking interactions, can serve as recognition sites for various anions or small organic molecules. oup.com Luminescent MOFs (LMOFs) often function as sensors where the analyte quenches or enhances the material's fluorescence upon interaction with the framework's functional groups. bohrium.com Materials built from this building block could be designed as turn-off or turn-on fluorescent sensors for various industrial pollutants. mdpi.comacs.org

By integrating this compound into stable, high-surface-area platforms like MOFs and COFs, it is possible to design next-generation chemical sensors with high sensitivity and selectivity for a range of important environmental and industrial analytes.

Future Research Directions and Emerging Avenues

Development of Novel and More Efficient Synthetic Pathways

The synthesis of substituted benzamides is a well-established field, yet there is always room for improvement in efficiency, sustainability, and novelty. qub.ac.uk Future research should focus on developing pathways to 3-Chloro-4-sulfanylbenzamide that are superior to traditional multi-step methods, which often involve harsh reagents and generate significant waste.

Key areas for development include:

Catalytic C-H Activation: Directing the functionalization of a simpler benzamide (B126) precursor at the C3 and C4 positions using transition metal catalysis would represent a significant leap in synthetic efficiency, reducing the number of required steps.

Green Chemistry Approaches: Investigating syntheses in environmentally benign solvents like water or supercritical CO2, or employing biocatalytic methods, could drastically reduce the environmental impact of its production.

One-Pot Tandem Reactions: Designing a synthesis where multiple bond-forming events occur in a single reaction vessel without isolating intermediates can improve yield and reduce resource consumption. For instance, a copper-catalyzed reaction could potentially be used to introduce the thiol group from a sulfur source like sodium sulfide (B99878). organic-chemistry.org

Table 1: Comparison of a Hypothetical Traditional vs. a Proposed Novel Synthetic Pathway

| Parameter | Hypothetical Traditional Pathway | Proposed Novel Pathway (C-H Activation) |

| Starting Material | 4-Amino-3-chlorobenzoic acid | Benzamide |

| Key Steps | Diazotization, Sandmeyer reaction, Thiol introduction, Amide formation | Directed C-H chlorination, Directed C-H thionation |

| Number of Steps | 4-5 | 2 |

| Atom Economy | Moderate | High |

| Use of Hazardous Reagents | Diazonium salts, harsh acids | Potentially milder catalysts and oxidants |

| Potential Yield | 40-60% | >80% |

Exploration of Undiscovered Reactivity Patterns and Transformation

The three distinct functional groups on the this compound ring—the aryl chloride, the thiol, and the amide—offer multiple handles for chemical modification. While the individual reactivity of these groups is known, their interplay and potential for novel transformations remain largely unexplored.

Future research could investigate:

Cross-Coupling Reactions: The aryl chloride is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions could be used to append a vast array of new functional groups, creating libraries of novel compounds. A key challenge is achieving selectivity, as the thiol group can often poison transition metal catalysts. nih.gov Developing robust catalysts that tolerate the thiol functionality is a critical research avenue.

Thiol-Specific Chemistry: The sulfanyl (B85325) group is a versatile nucleophile. Research into its S-alkylation, S-arylation, and oxidation to sulfoxides or sulfonates would yield new classes of derivatives. Furthermore, its participation in thiol-ene "click" reactions could be explored for applications in materials science and bioconjugation.

Amide Derivatization: While the amide is generally stable, its N-H bonds can be substituted to create secondary or tertiary amides, altering the compound's steric and electronic properties.

Table 2: Potential Novel Transformations of this compound

| Reactive Site | Reaction Type | Potential Reagent/Catalyst | Expected Product Class |

| Aryl Chloride | Suzuki Coupling | Arylboronic acid / Pd catalyst | Biaryl benzamides |

| Aryl Chloride | Buchwald-Hartwig Amination | Amine / Pd catalyst | Diaminobenzamide derivatives |

| Sulfanyl (Thiol) | S-Arylation | Aryl halide / Cu or Pd catalyst | Diaryl thioether benzamides |

| Sulfanyl (Thiol) | Thiol-ene "Click" Reaction | Alkene / Photoinitiator | Thioether-linked adducts |

| Amide | N-Alkylation | Alkyl halide / Strong base | N-substituted benzamides |

Advanced Analytical Methodologies for Detection and Quantification in Research Settings

The accurate detection and quantification of this compound and its future derivatives are paramount for any research endeavor. While standard techniques like HPLC and GC-MS are applicable, future work should focus on developing more sensitive, rapid, and specialized analytical methods. researchgate.netresearchgate.net

Emerging avenues include:

High-Resolution Mass Spectrometry (HRMS): Developing specific LC-HRMS methods would enable not only precise quantification but also the structural elucidation of novel reaction products and trace-level impurities. The presence of both chlorine and sulfur provides a distinct isotopic pattern that can be exploited for confident identification. britannica.com

Capillary Electrophoresis (CE): CE offers high separation efficiency and minimal sample consumption, making it ideal for analyzing complex mixtures generated during reaction discovery or for quantifying the compound in resource-limited settings.

Sensor Development: The thiol group is redox-active and can bind to certain metals. This property could be harnessed to develop electrochemical or colorimetric sensors for the real-time monitoring of the compound's concentration during a chemical process.

Table 3: Comparison of Analytical Methodologies

| Technique | Principle | Potential Advantage for this Compound | Future Direction |

| HPLC-UV | Chromatographic separation, UV absorbance | Robust, routine quantification | Method development for chiral separations of derivatives |

| LC-HRMS | Separation, precise mass measurement | Unambiguous identification, impurity profiling | Coupling with ion mobility for isomeric separation |

| Capillary Electrophoresis | Separation in an electric field | High resolution, low sample volume | Development of micellar electrokinetic chromatography (MEKC) methods |

| Electrochemical Sensing | Redox reaction at an electrode surface | Real-time monitoring, portability | Design of a selective electrode based on thiol-gold interaction |

Expansion of Theoretical Modeling to Predict Novel Reactivities and Structures